molecular formula C30H28N4O2 B1619747 1,5-BIS[[4-(DIMETHYLAMINO)PHENYL]AMINO]ANTHRAQUINONE CAS No. 3008-76-2

1,5-BIS[[4-(DIMETHYLAMINO)PHENYL]AMINO]ANTHRAQUINONE

Cat. No.: B1619747
CAS No.: 3008-76-2
M. Wt: 476.6 g/mol
InChI Key: MPORBOAYQHWUMK-UHFFFAOYSA-N
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Description

1,5-BIS[[4-(DIMETHYLAMINO)PHENYL]AMINO]ANTHRAQUINONE is an organic compound with the molecular formula C30H28N4O2. It is a derivative of anthraquinone, characterized by the presence of two dimethylamino groups attached to phenyl rings, which are further connected to the anthraquinone core. This compound is known for its vibrant color and is often used as a dye in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-BIS[[4-(DIMETHYLAMINO)PHENYL]AMINO]ANTHRAQUINONE typically involves the reaction of 1,5-diaminoanthraquinone with 4-(dimethylamino)benzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1,5-BIS[[4-(DIMETHYLAMINO)PHENYL]AMINO]ANTHRAQUINONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

    Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce anthracene derivatives.

Scientific Research Applications

1,5-BIS[[4-(DIMETHYLAMINO)PHENYL]AMINO]ANTHRAQUINONE has a wide range of applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions and processes.

    Biology: Employed in staining techniques for microscopy and cell imaging.

    Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic agent.

    Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of 1,5-BIS[[4-(DIMETHYLAMINO)PHENYL]AMINO]ANTHRAQUINONE involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s ability to absorb light and generate reactive oxygen species makes it effective in photodynamic therapy. It can also intercalate into DNA, disrupting cellular processes and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-BIS[[4-(DIMETHYLAMINO)PHENYL]AMINO]ANTHRAQUINONE
  • 1,8-BIS[[4-(DIMETHYLAMINO)PHENYL]AMINO]ANTHRAQUINONE
  • 2,6-BIS[[4-(DIMETHYLAMINO)PHENYL]AMINO]ANTHRAQUINONE

Uniqueness

1,5-BIS[[4-(DIMETHYLAMINO)PHENYL]AMINO]ANTHRAQUINONE is unique due to its specific substitution pattern on the anthraquinone core, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific dye characteristics and reactivity.

Properties

CAS No.

3008-76-2

Molecular Formula

C30H28N4O2

Molecular Weight

476.6 g/mol

IUPAC Name

1,5-bis[4-(dimethylamino)anilino]anthracene-9,10-dione

InChI

InChI=1S/C30H28N4O2/c1-33(2)21-15-11-19(12-16-21)31-25-9-5-7-23-27(25)29(35)24-8-6-10-26(28(24)30(23)36)32-20-13-17-22(18-14-20)34(3)4/h5-18,31-32H,1-4H3

InChI Key

MPORBOAYQHWUMK-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=C(C=C5)N(C)C

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=C(C=C5)N(C)C

3008-76-2

Origin of Product

United States

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